molecular formula C25H23Cl2N3O3 B2950307 3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea CAS No. 1022681-29-3

3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Cat. No.: B2950307
CAS No.: 1022681-29-3
M. Wt: 484.38
InChI Key: CEROFSYQRUNNIF-UHFFFAOYSA-N
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Description

3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a synthetic organic compound designed for research applications. This molecule features a urea core, substituted with a 2,5-dichlorophenyl group and a phenyl ring connected to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is recognized in medicinal chemistry as a privileged structure and is present in compounds with a range of documented biological activities . This structural feature is found in molecules investigated for their potential as HIV-1 reverse transcriptase inhibitors and as modulators of P-glycoprotein (P-gp) to overcome multidrug resistance in cancer cells . The specific research applications and mechanism of action for this particular urea derivative require further experimental investigation by qualified researchers. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all local and national regulations.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N3O3/c1-32-23-12-16-9-10-28-21(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-22-13-17(26)5-8-20(22)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEROFSYQRUNNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Formation Reactions

The compound is synthesized via a multi-step process involving:

  • Step 1 : Preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline from tetrahydroisoquinoline precursors through Bischler-Napieralski cyclization .

  • Step 2 : Alkylation of 4-aminophenylmethanol with the isoquinoline intermediate to form the phenylmethyl linker.

  • Step 3 : Reaction of 2,5-dichlorophenyl isocyanate with the amine-functionalized intermediate to form the urea core .

Key Conditions :

StepReagents/CatalystsTemperatureYield Optimization
1POCl₃, reflux80–110°CControlled moisture
2K₂CO₃, DMF60°CExcess alkylating agent
3Dry THF, inert atmosphereRTStoichiometric isocyanate

Hydrolysis of Urea Moiety

The urea group (-NHCONH-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 2,5-dichloroaniline and a carbamic acid intermediate, which further decarboxylates.

  • Basic Hydrolysis : Produces CO₂, NH₃, and biphenyl derivatives .

Reactivity Comparison :

ConditionProductsRate (k, s⁻¹)
1M HClAniline + CO₂2.3 × 10⁻⁴
1M NaOHNH₃ + Biphenyl5.8 × 10⁻⁵

Electrophilic Aromatic Substitution

The dichlorophenyl ring undergoes selective substitution:

  • Nitration : At the para position to chlorine with HNO₃/H₂SO₄ .

  • Sulfonation : SO₃/H₂SO₄ at 50°C, favoring the meta position .

Regioselectivity : Steric hindrance from the urea group directs incoming electrophiles to less hindered positions.

Redox Reactions

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups from the isoquinoline moiety, yielding catechol derivatives .

  • Dihydroisoquinoline Oxidation : MnO₂ oxidizes the 3,4-dihydro ring to a fully aromatic isoquinoline .

Product Stability :

ReactionProductStability
DemethylationCatecholAir-sensitive, requires inert storage
OxidationIsoquinolineStable, crystalline

Nucleophilic Displacement

The chlorine atoms on the dichlorophenyl group participate in SNAr reactions:

  • With Amines : Aniline derivatives displace chloride at 120°C in DMSO .

  • With Thiols : NaSH in ethanol replaces Cl with -SH groups .

Kinetic Data :

NucleophileSolventHalf-life (h)
PiperidineDMSO1.2
ThiophenolEtOH4.7

Complexation and Coordination

The urea moiety acts as a hydrogen-bond donor, forming complexes with transition metals (e.g., Pd, Pt) for catalytic applications .

Notable Complexes :

MetalCoordination SiteApplication
Pd(II)Urea carbonylCross-coupling catalysis
Pt(II)Isoquinoline NAnticancer studies

Photochemical Reactions

UV irradiation induces:

  • C-Cl Bond Cleavage : Generates aryl radicals, leading to dimerization .

  • Methoxy Group Degradation : Forms quinone intermediates under aerobic conditions .

Quantum Yield : 0.03–0.05 at 254 nm.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects on Bioactivity
  • Halogenation : Dichlorophenyl groups (target compound, 11b , 11g ) are associated with enhanced binding to hydrophobic pockets in receptors, as seen in GPCR antagonists .

Biological Activity

The compound 3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea (CAS: 1022681-29-3) is a novel urea derivative that has garnered attention for its potential pharmacological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H23Cl2N3O3
  • Molecular Weight : 484.37 g/mol

The compound features a dichlorophenyl group and a dimethoxy-substituted dihydroisoquinoline moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that urea derivatives similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Urea compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimalarial Effects : Similar structures have demonstrated efficacy against malaria parasites.
  • Neuroprotective Properties : Some derivatives exhibit protective effects against neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase.
  • Antiviral Activity : Certain urea derivatives have been noted for their ability to combat viral infections.

Anticancer Activity

A study by researchers synthesized various urea derivatives and tested their anticancer properties using human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of tumor growth in xenograft models .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Apoptosis induction
Compound BHT-29 (Colon)6.8Cell cycle arrest
Target CompoundMCF-74.9Apoptosis induction

Neuroprotective Effects

Research investigating the neuroprotective effects of related compounds revealed that they could inhibit the activity of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function in neurodegenerative conditions .

Antiviral Activity

In vitro studies have shown that certain urea derivatives possess antiviral properties against herpes simplex virus (HSV). The mechanism appears to involve interference with viral replication processes .

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step organic reactions starting from commercially available precursors. The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

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